molecular formula C7H13Cl2N3O2 B6221638 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride CAS No. 2758006-38-9

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride

Cat. No.: B6221638
CAS No.: 2758006-38-9
M. Wt: 242.1
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride typically involves the following steps:

    Formation of the Pyrazolone Core: The initial step involves the cyclization of a hydrazine derivative with an appropriate diketone to form the pyrazolone ring. This reaction is usually carried out in the presence of an acid catalyst under reflux conditions.

    Introduction of the Morpholine Ring: The morpholine ring is introduced via a nucleophilic substitution reaction. This involves reacting the pyrazolone intermediate with morpholine in the presence of a base such as sodium hydride or potassium carbonate.

    Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to ensure efficient mixing and temperature control.

    Purification Steps: Techniques such as crystallization, filtration, and recrystallization are employed to obtain the pure dihydrochloride salt.

    Quality Control: Analytical methods like HPLC and NMR spectroscopy are used to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydride, potassium carbonate.

Major Products Formed

    N-Oxides: Formed through oxidation reactions.

    Reduced Derivatives: Formed through reduction reactions.

    Substituted Morpholine Derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology

In biological research, this compound is studied for its potential biological activities. It has been investigated for its interactions with various biological targets, including enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. It is a candidate for the development of new drugs due to its ability to interact with specific molecular targets.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-morpholin-3-yl-methanamine dihydrochloride
  • Methyl-morpholin-3-ylmethyl-amine dihydrochloride

Comparison

Compared to similar compounds, 5-(morpholin-3-yl)-2,3-dihydro-1H-pyrazol-3-one dihydrochloride is unique due to its pyrazolone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can better utilize this compound in their work, leading to new discoveries and innovations.

Properties

CAS No.

2758006-38-9

Molecular Formula

C7H13Cl2N3O2

Molecular Weight

242.1

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.